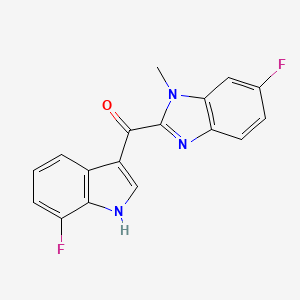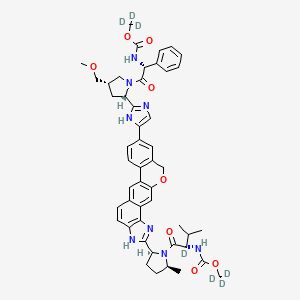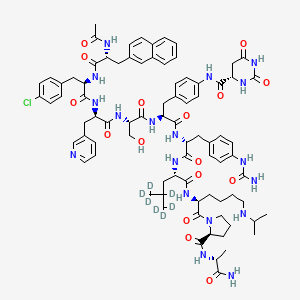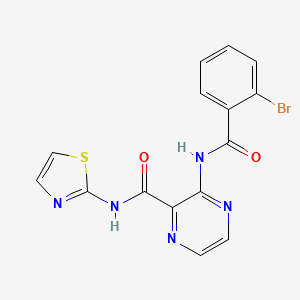
Encorafenib-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Encorafenib-13C,d3 is a chemically modified version of Encorafenib, a potent inhibitor of the BRAF protein. This compound is labeled with carbon-13 and deuterium, making it useful for various research applications, particularly in the field of pharmacokinetics and metabolic studies. Encorafenib itself is known for its selective anti-proliferative and apoptotic activity in cells expressing the BRAF V600E mutation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Encorafenib-13C,d3 involves the incorporation of stable isotopes of carbon and hydrogen into the Encorafenib moleculeThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of these isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and clinical applications. The production involves stringent quality control measures to ensure the consistency and reliability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Encorafenib-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Encorafenib-13C,d3 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics of Encorafenib.
Biology: Employed in cell studies to investigate the effects of BRAF inhibition on cellular processes.
Medicine: Utilized in clinical research to study the efficacy and safety of Encorafenib in treating BRAF-mutant cancers.
Industry: Applied in the development of new therapeutic agents targeting the BRAF pathway.
Wirkmechanismus
Encorafenib-13C,d3 exerts its effects by inhibiting the BRAF protein, which plays a crucial role in the MAP kinase/ERK signaling pathway. This pathway is involved in cell division, differentiation, and secretion. By inhibiting BRAF, this compound disrupts this signaling pathway, leading to reduced cell proliferation and increased apoptosis in cells expressing the BRAF V600E mutation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vemurafenib: Another BRAF inhibitor used in the treatment of BRAF-mutant cancers.
Dabrafenib: A BRAF inhibitor with similar applications in cancer therapy.
Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors for enhanced efficacy.
Uniqueness
Encorafenib-13C,d3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in biological systems, making it a valuable tool in both research and clinical settings .
Eigenschaften
Molekularformel |
C22H27ClFN7O4S |
|---|---|
Molekulargewicht |
544.0 g/mol |
IUPAC-Name |
methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuterio(113C)methylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1/i5+1D3 |
InChI-Schlüssel |
CMJCXYNUCSMDBY-CDCJQKACSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])S(=O)(=O)NC1=CC(=CC(=C1F)C2=NN(C=C2C3=NC(=NC=C3)NC[C@H](C)NC(=O)OC)C(C)C)Cl |
Kanonische SMILES |
CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)
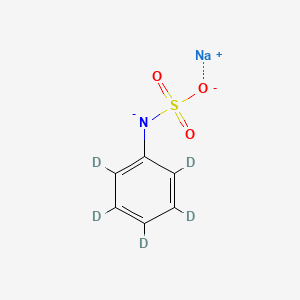


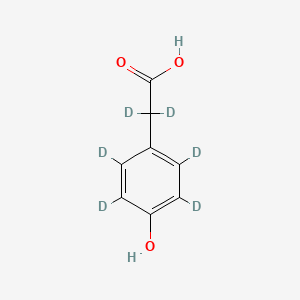
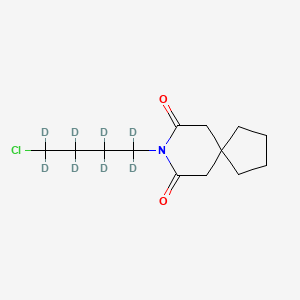
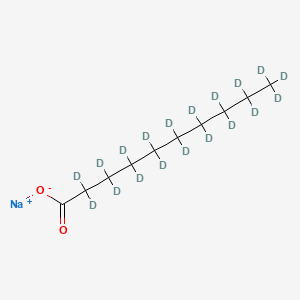
![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)
